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For Researchers, Scientists, and Drug Development Professionals

Enhancer of zeste homolog 2 (EZH2) is a highly studied histone methyltransferase and the

catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] Its canonical

function involves the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated

with transcriptional repression.[5] However, a growing body of evidence highlights the non-

canonical roles of EZH2, which include the methylation of non-histone substrates and functions

independent of its methyltransferase activity. Dysregulation of EZH2 is frequently observed in

various cancers, making it a promising therapeutic target. This guide provides an in-depth

overview of EZH2 substrates, its protein interactome, the signaling pathways it modulates, and

the key experimental protocols used in its investigation.

EZH2 Substrates: Beyond Histones
While H3K27 is the canonical substrate, EZH2's activity extends to a variety of non-histone

proteins, thereby regulating their function, stability, and interactions. This non-canonical activity

can be dependent on or independent of the PRC2 complex and plays a crucial role in cellular

processes and oncogenesis.

Table 1: Non-Histone Substrates of EZH2
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Substrate Methylation Site(s)
Biological Function /
Outcome

RORα (Retinoic Acid-Related

Orphan Receptor Alpha)
Lysine 38 (K38)

Monomethylation creates a

"methyl degron," leading to

recognition by the

DCAF1/DDB1/CUL4 E3

ubiquitin ligase complex,

followed by ubiquitination and

proteasomal degradation.

RORα is considered a tumor

suppressor, and its

degradation by EZH2

promotes cancer cell

invasiveness.

STAT3 (Signal Transducer and

Activator of Transcription 3)

Lysine 180 (K180), Lysine 49

(K49)

Methylation by EZH2

enhances STAT3 tyrosine

phosphorylation and activation,

potentiating its oncogenic

gene-expression program. This

is crucial for activating the IL-6-

STAT3 transcriptional program

in certain cancers.

PLZF (Promyelocytic

Leukemia Zinc Finger)
Not specified

In a PRC2-independent

manner, EZH2 methylates

PLZF, leading to its

ubiquitination and degradation,

which impacts immune system

homeostasis.

GATA4 (GATA Binding Protein

4)
Lysine 299 (K299)

EZH2-mediated methylation of

GATA4 attenuates its

transcriptional activity by

reducing its interaction with the

coactivator p300.
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PCNA (Proliferating Cell

Nuclear Antigen)
Lysine 110 (K110)

Dimethylation of PCNA by

EZH2 is essential for

stabilizing the PCNA trimer and

its interaction with DNA

polymerase δ, indicating a role

in genome duplication.

Talin Lysine 2454 (K2454)

In the cytosol, EZH2

trimethylates Talin, which

disrupts its binding to F-actin

and results in misregulated cell

adhesion and migration.

EZH2 (Automethylation)
Lysine 510 (K510), Lysine 514

(K514), Lysine 515 (K515)

Automethylation acts as a self-

activating mechanism,

increasing EZH2's histone

methyltransferase activity,

particularly in the absence of

stimulatory cofactors.

JARID2 Lysine 116 (K116)

As a PRC2 accessory cofactor,

JARID2 trimethylation by EZH2

is crucial for the allosteric

activation and chromatin

spreading of the PRC2

complex.

Androgen Receptor (AR) Not specified

Phosphorylation of EZH2 at

Ser21 by AKT suppresses its

histone methyltransferase

activity but promotes its

interaction with and

methylation of AR, leading to

transcriptional activation of AR

target genes.
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The EZH2 Interactome: Core Complexes and
Regulatory Partners
EZH2 functions within the multicomponent PRC2 complex. The composition and stability of this

complex are dynamic and critical for its catalytic activity and recruitment to target genes. EZH2

also engages in numerous interactions outside of the core complex that are vital for its

canonical and non-canonical functions.

Table 2: EZH2 Interacting Proteins
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Interacting Protein Function of Interaction

EED (Embryonic Ectoderm Development)

A core component of PRC2, essential for

EZH2's catalytic activity. EED binds to

H3K27me3, which allosterically activates EZH2

methyltransferase activity, facilitating the spread

of the repressive mark.

SUZ12 (Suppressor of Zeste 12)

A core component required for the stability,

nucleosome recognition, and enzymatic activity

of the PRC2 complex.

RBBP4/RBBP7 (Retinoblastoma Binding Protein

4/7)

Core histone-binding proteins within the PRC2

complex.

AEBP2, JARID2, PCLs

Accessory PRC2 components that modulate

and direct the complex's function and

recruitment to chromatin.

DNMT1, DNMT3A, DNMT3B (DNA

Methyltransferases)

EZH2 interacts with DNA methyltransferases,

linking histone methylation with DNA

methylation for stable gene silencing.

HDAC1, HDAC2 (Histone Deacetylases)

EZH2 physically interacts with HDACs,

suggesting a synergistic function in gene

silencing by coupling histone methylation and

deacetylation.

β-catenin

EZH2 interacts with β-catenin and estrogen

receptor (ER) to function as a transcriptional

activator, regulating genes like c-Myc and cyclin

D1.

RelA/RelB (NF-κB)

In a methyltransferase-independent manner,

EZH2 can form a complex with NF-κB subunits

to promote the activation of target genes like IL-

6 and TNF.

Ubiquitin E3 Ligases (e.g., β-TrCP, Fbw7, CHIP,

TRAF6)

These enzymes mediate the ubiquitination and

subsequent proteasomal degradation of EZH2,

thereby regulating its stability and cellular levels.
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SMYD2

A methyltransferase that directly methylates

EZH2 at lysine 307, which increases EZH2

protein stability by protecting it from

degradation.

Key Signaling Pathways and Regulatory
Mechanisms
EZH2 is a critical node in various signaling pathways that control cell fate, proliferation, and

differentiation. Its non-canonical activities, in particular, reveal its versatility as a regulator

beyond epigenetic silencing.

EZH2-Mediated Regulation of Protein Stability
EZH2 can act as a signaling hub that translates a methylation event into a change in protein

stability. A prime example is its methylation of the tumor suppressor RORα, which marks it for

degradation by the ubiquitin-proteasome system. This creates a "methyl degron" recognized by

an E3 ligase complex.
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EZH2-mediated creation of a methyl degron on RORα.

EZH2 as a Transcriptional Co-activator in STAT3
Signaling
Contrary to its canonical repressive role, EZH2 can function as a transcriptional co-activator. In

response to signals like IL-6, EZH2 can methylate STAT3. This modification enhances STAT3's

activity, leading to the increased transcription of oncogenic target genes. This demonstrates a

critical methyltransferase-dependent, non-canonical function of EZH2 in cancer signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b12365153?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

IL-6

IL-6 Receptor

JAK

Activates

p-STAT3 (Active)

 Phosphorylates

STAT3

Methylated STAT3

EZH2

 Methylates
 (K49/K180)

Promotes

Oncogenic
Target Genes

Nucleus

Transcription

Click to download full resolution via product page

EZH2 potentiates STAT3 signaling via direct methylation.

Experimental Protocols
Investigating EZH2 substrates and interactions requires a combination of proteomics,

molecular biology, and biochemical assays. Below are detailed methodologies for key
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experiments.

Protocol 1: Identification of EZH2-Interacting Proteins by
Co-Immunoprecipitation coupled with Mass
Spectrometry (Co-IP/MS)
This method is used to isolate EZH2 and its binding partners from cell lysates to identify novel

interactors.

Cell Culture and Lysis:

Culture cells of interest (e.g., NTERA2 pluripotent cells or a cancer cell line) to ~80-90%

confluency.

Harvest cells and prepare nuclear extracts using a hypotonic lysis buffer followed by a

high-salt nuclear extraction buffer to enrich for nuclear proteins.

Determine protein concentration using a BCA or Bradford assay.

Immunoprecipitation (IP):

Pre-clear the nuclear lysate by incubating with Protein A/G magnetic beads for 1 hour at

4°C to reduce non-specific binding.

Incubate the pre-cleared lysate with an anti-EZH2 antibody (or a non-specific IgG as a

negative control) overnight at 4°C with gentle rotation.

Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the

antibody-protein complexes.

Wash the beads extensively with wash buffer (e.g., Tris-buffered saline with 0.1% Tween-

20) to remove non-specifically bound proteins.

On-Bead Digestion:

Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and heat to

denature the proteins.
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Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into

peptides.

Mass Spectrometry (MS) Analysis:

Collect the supernatant containing the digested peptides.

Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-

MS/MS) on an Orbitrap mass spectrometer or similar high-resolution instrument.

Data Analysis:

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw

MS data against a protein database (e.g., UniProt) to identify proteins.

Perform label-free quantification (e.g., using iBAQ values) to determine the relative

abundance of identified proteins.

Filter the results against the IgG control to identify specific EZH2 interactors. Proteins

significantly enriched in the EZH2 IP compared to the control are considered potential

interacting partners.
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Workflow for Co-IP/MS to identify EZH2 interactors.

Protocol 2: In Vitro EZH2 Methyltransferase Assay
This biochemical assay is used to confirm whether a protein is a direct substrate of EZH2 and

to screen for EZH2 inhibitors.

Reagent Preparation:
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Purify recombinant human PRC2 complex (containing EZH2, EED, SUZ12) and the

purified potential substrate protein.

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT).

Prepare the methyl donor, S-adenosyl-L-methionine (SAM), typically radiolabeled with ³H

([³H]-SAM) for detection.

Reaction Setup:

In a microplate, combine the reaction buffer, the purified PRC2 complex, and the substrate

protein (e.g., a histone H3 peptide, nucleosomes, or a purified non-histone protein).

For inhibitor screening, pre-incubate the PRC2 complex with the test compound before

adding the substrate.

Initiate the reaction by adding [³H]-SAM.

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

Detection of Methylation:

Filter-Based Assay: Spot the reaction mixture onto a phosphocellulose filter paper. Wash

the filter paper to remove unincorporated [³H]-SAM. The [³H]-methyl groups transferred to

the substrate will be captured on the filter. Measure the radioactivity using a scintillation

counter. The amount of radioactivity is proportional to EZH2 activity.

Western Blot: If using a methylation-specific antibody, stop the reaction with SDS-PAGE

loading buffer, run the samples on a gel, and perform a Western blot using an antibody

that specifically recognizes the methylated form of the substrate.

Data Analysis:

Calculate the amount of incorporated methyl groups based on the scintillation counts.

For inhibitor studies, plot the enzyme activity against the inhibitor concentration and

calculate the IC₅₀ value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Confirm that methylation is dependent on the presence of the EZH2 complex and the

substrate.

Combine Reagents:
- Purified PRC2

- Substrate Protein
- [3H]-SAM (Methyl Donor)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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